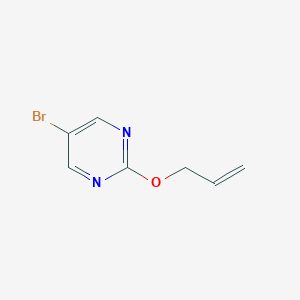

2-Allyloxy-5-bromopyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-prop-2-enoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFBZRRILGMXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is 2-Allyloxy-5-bromopyrimidine used for

An In-depth Technical Guide to the Applications of 2-Allyloxy-5-bromopyrimidine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a versatile heterocyclic building block, with a focus on its strategic applications in medicinal chemistry and advanced organic synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical principles and experimental logic that make this reagent a valuable tool in the synthesis of complex molecular architectures, particularly in the domain of targeted therapeutics.

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

This compound (C₇H₇BrN₂O) is a key synthetic intermediate whose utility is derived from its distinct and orthogonally reactive functional groups.[1] The pyrimidine scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, especially kinase inhibitors.[2][3][4] The strategic placement of a bromine atom at the C5 position and an allyloxy group at the C2 position provides two distinct chemical handles that can be manipulated selectively to build molecular complexity.

The bromine atom serves as a classical handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[5][6] Simultaneously, the allyloxy group is not merely a simple ether; it is a masked reactive functional group that can undergo a[7][7]-sigmatropic rearrangement (the Claisen rearrangement) to introduce a reactive moiety, a critical step in the synthesis of targeted covalent inhibitors.[7][8]

Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₇BrN₂O |

| Molecular Weight | 215.05 g/mol [1] |

| IUPAC Name | 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine[1] |

| CAS Number | 123089-03-2[1] |

Caption: Chemical structure of this compound.

Core Application: A Bifunctional Linchpin in Kinase Inhibitor Synthesis

The primary and most sophisticated application of this compound is in the rational design and synthesis of kinase inhibitors. Protein kinases are critical enzymes that regulate cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[9] This building block is uniquely suited for constructing both reversible and irreversible (covalent) inhibitors.

Suzuki-Miyaura Cross-Coupling at the C5 Position

The carbon-bromine bond at the C5 position is highly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming carbon-carbon bonds.[10][11] In the context of drug discovery, it allows for the systematic exploration of chemical space by coupling the pyrimidine core with a wide variety of aryl and heteroaryl boronic acids or esters. This is a critical step for tuning the inhibitor's selectivity and potency by introducing moieties that interact with specific pockets of the kinase ATP-binding site.[5][12]

Caption: Suzuki-Miyaura coupling reaction at the C5 position.

Protocol: Representative Suzuki-Miyaura Coupling

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[13]

-

Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of Pd₂(dba)₃ and a phosphine ligand like SPhos or XPhos.

-

Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water or toluene and ethanol.

-

Reaction: Heat the mixture to reflux (80-100 °C) and monitor the reaction progress using TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2-allyloxy-5-arylpyrimidine.

The causality behind this experimental design lies in the catalytic cycle of the Suzuki reaction.[11] The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium(II) intermediate formed after oxidative addition of the C-Br bond to the Pd(0) catalyst.[10]

The Claisen Rearrangement: Unmasking Covalent Reactivity

While the Suzuki coupling builds the core scaffold for target recognition, the 2-allyloxy group serves as a precursor to a covalent "warhead." Through a thermal or Lewis acid-catalyzed[7][7]-sigmatropic reaction known as the Claisen rearrangement, the allyl group migrates from the ether oxygen to a carbon atom of the pyrimidine ring.[7][8][14][15] This concerted, intramolecular process transforms the chemically stable ether into a more reactive functional group, which is the first step toward creating an electrophilic center capable of forming a covalent bond with a nucleophilic amino acid residue (typically cysteine) in the target protein.[15][16]

Caption: The Claisen rearrangement transforms the allyloxy group.

This rearrangement is a powerful tool because it proceeds through a highly ordered cyclic transition state, offering excellent stereochemical control if chiral centers are involved.[8] The driving force is the formation of a thermodynamically stable carbonyl group in the product after tautomerization.[7]

Integrated Strategy for Targeted Covalent Inhibitors (TCIs)

Targeted Covalent Inhibitors (TCIs) offer distinct advantages over non-covalent drugs, including increased potency, longer duration of action, and the ability to overcome drug resistance.[17][18][19] this compound is an ideal starting material for a TCI synthesis strategy that combines the Suzuki coupling and Claisen rearrangement.

The workflow is as follows:

-

Scaffold Elaboration: The C5-bromo position is functionalized via a Suzuki coupling to introduce a group that provides the necessary non-covalent binding affinity and selectivity for the target kinase.

-

Warhead Precursor Installation: The resulting molecule, now containing the 2-allyloxy group, undergoes a Claisen rearrangement.

-

Warhead Formation: The rearranged product is then chemically modified. For instance, the terminal alkene can be converted into an electrophilic Michael acceptor, such as an acrylamide.[20] This group is the "warhead."

-

Covalent Inhibition: The final inhibitor first binds non-covalently to the kinase active site, positioning the electrophilic warhead in close proximity to a nucleophilic cysteine residue. A covalent bond is then formed, leading to irreversible inhibition of the enzyme.[19][20]

Caption: Workflow for synthesizing a covalent inhibitor.

Synthesis of this compound

The reagent itself is typically prepared via a straightforward nucleophilic substitution reaction from a commercially available precursor.

Protocol: Synthesis from 2-Hydroxy-5-bromopyrimidine

-

Reactant Preparation: In a suitable reaction vessel, dissolve 2-hydroxy-5-bromopyrimidine (which exists in tautomeric equilibrium with 5-bromopyrimidin-2(1H)-one) (1.0 eq) in a polar aprotic solvent such as DMF or acetone.

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (1.5-2.0 eq), to the suspension and stir for 15-30 minutes at room temperature to form the corresponding pyrimidinolate salt.

-

Alkylation: Add allyl bromide (1.1-1.3 eq) dropwise to the mixture.[21]

-

Reaction: Heat the reaction mixture (e.g., to 60 °C) and stir for several hours until the starting material is consumed (monitored by TLC).

-

Workup and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.

Conclusion

This compound is more than a simple reagent; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its bifunctional nature allows for a convergent and efficient synthesis of complex molecules. The C5-bromo position provides a reliable site for diversification and scaffold construction via cross-coupling reactions, while the C2-allyloxy group serves as a sophisticated latent functional group, enabling the creation of targeted covalent inhibitors. For researchers in drug discovery, a thorough understanding of the reactivity and potential of this molecule opens avenues for the development of next-generation therapeutics.

References

-

Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available from: [Link]

- Google Patents. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.

-

Wikipedia. Claisen rearrangement. Available from: [Link]

-

University of Pennsylvania. The Claisen Rearrangement. Available from: [Link]

-

National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Dana Bioscience. This compound 1g. Available from: [Link]

-

Organic Chemistry Portal. Claisen Rearrangement. Available from: [Link]

-

PubMed. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Available from: [Link]

-

Technology Networks. A New Way of Creating the Building Blocks of Drugs. Available from: [Link]

-

PubMed. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Available from: [Link]

-

NIH. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. Available from: [Link]

-

ResearchGate. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available from: [Link]

-

MDPI. Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. Available from: [Link]

-

Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. Available from: [Link]

-

PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]

-

ResearchGate. Development of covalent inhibitors: Principle, design, and application in cancer. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Master Organic Chemistry. The Cope and Claisen Rearrangements. Available from: [Link]

-

PubMed. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Available from: [Link]

-

PMC. Recent advances in the development of covalent inhibitors. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

PubMed. Design, Synthesis and Optimization of Novel Alk5 (Activin-Like Kinase 5) Inhibitors. Available from: [Link]

-

PubMed. Design, Synthesis, and Biological Evaluation of Novel Pyrimidine Derivatives as CDK2 Inhibitors. Available from: [Link]

Sources

- 1. This compound | C7H7BrN2O | CID 15653486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 8. Claisen Rearrangement [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 20. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dexamethasone (CAS 50-02-2): A Representative Analysis

Preliminary Note to the Reader: Initial searches for the compound associated with CAS number 123089-03-2 did not yield specific results, suggesting that this number may be inaccurate or pertain to a substance not extensively documented in public databases. To demonstrate the depth and structure of the requested technical guide, we have pivoted to a comprehensive analysis of a well-characterized compound relevant to drug development professionals: Dexamethasone (CAS 50-02-2) . This guide is structured to meet the core requirements of the original request, providing a robust example of an in-depth technical whitepaper.

Dexamethasone: A Deep Dive into its Chemical Characteristics, Synthesis, and Analytical Methodologies

Abstract: Dexamethasone, a potent synthetic glucocorticoid, has been a cornerstone of anti-inflammatory and immunosuppressive therapy for decades.[1] Its multifaceted applications in medicine are a direct result of its specific chemical characteristics, which dictate its mechanism of action, pharmacokinetic profile, and formulation possibilities. This guide provides an in-depth exploration of Dexamethasone, from its fundamental physicochemical properties to its synthesis and state-of-the-art analytical validation techniques. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this vital pharmaceutical agent.

Physicochemical Properties of Dexamethasone

The therapeutic efficacy and behavior of Dexamethasone are intrinsically linked to its chemical structure and resulting physical properties. A synthetic pregnane corticosteroid, it is structurally characterized as 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione.[1]

| Property | Value | Source |

| CAS Registry Number | 50-02-2 | |

| Molecular Formula | C22H29FO5 | |

| Molecular Weight | 392.46 g/mol | |

| Appearance | Odorless white to off-white crystalline powder | |

| Melting Point | 255-264 °C (decomposes) | |

| Solubility | Sparingly soluble in water, soluble in acetone, ethanol, and chloroform | |

| LogP | 1.83 |

Table 1: Key Physicochemical Properties of Dexamethasone

The presence of a fluorine atom at the 9α position significantly enhances its glucocorticoid and anti-inflammatory activity while minimizing its mineralocorticoid effects.

Synthesis and Manufacturing Overview

The industrial synthesis of Dexamethasone is a multi-step process that typically starts from a readily available steroid precursor, such as hydrocortisone or prednisolone. The key synthetic transformations involve the introduction of the 9α-fluoro group and the 16α-methyl group. While the precise, proprietary industrial synthesis routes are closely guarded, a generalized pathway can be illustrated.

Caption: Generalized synthetic pathway for Dexamethasone.

Mechanism of Action

Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. This interaction initiates a cascade of events that ultimately modulate gene expression.

Caption: Simplified signaling pathway of Dexamethasone.

Upon entering the cell, Dexamethasone binds to the cytosolic GR, causing the dissociation of heat shock proteins (HSPs). The activated Dexamethasone-GR complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA. This binding leads to the increased transcription of anti-inflammatory genes and the decreased transcription of pro-inflammatory genes, such as those for cytokines and chemokines.

Analytical Methodologies for Quality Control

Ensuring the purity, potency, and quality of Dexamethasone in bulk form and pharmaceutical formulations is critical. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose.

HPLC-UV Method for Quantification

A robust HPLC method with UV detection is commonly employed for the quantitative determination of Dexamethasone.

Protocol:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and water, often with a buffer like ammonium acetate, is used. The exact ratio can be optimized, for instance, a gradient or isocratic elution with methanol:water (e.g., 60:40 v/v).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Standard Preparation: Prepare a stock solution of Dexamethasone reference standard in the mobile phase and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the sample containing Dexamethasone in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Determine the concentration of Dexamethasone in the sample by comparing its peak area to the calibration curve generated from the standards.

This method should be validated according to ICH guidelines (Q2(R2)) for specificity, linearity, accuracy, precision, and robustness.[2]

LC-MS for Impurity Profiling and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and quantifying impurities and degradation products in Dexamethasone samples.[3][4] It is also invaluable in preclinical and clinical studies for identifying metabolites.

Caption: A typical LC-MS workflow for pharmaceutical analysis.

Safety and Toxicity

Dexamethasone, like all corticosteroids, has a well-documented safety profile. While highly effective, long-term use can lead to significant adverse effects, including immunosuppression, metabolic changes, osteoporosis, and adrenal suppression. The toxicity of any pharmaceutical product must be rigorously assessed.[5]

Applications in Drug Development

Dexamethasone is not only a therapeutic agent but also a tool in drug development. It is often used as a positive control in anti-inflammatory assays and to study the mechanisms of glucocorticoid resistance. Its well-understood properties make it a benchmark against which new anti-inflammatory compounds are compared. Furthermore, its use in combination therapies, particularly in oncology, is an active area of research. The principles of pharmaceutical development, as outlined in guidelines like ICH Q8(R2), are crucial for formulating Dexamethasone into effective and stable dosage forms.[6]

Conclusion

Dexamethasone remains a critical tool in modern medicine due to its potent anti-inflammatory and immunosuppressive properties. A thorough understanding of its chemical characteristics, from its molecular structure to its analytical behavior, is essential for its safe and effective use and for the development of new and improved therapies. The methodologies outlined in this guide provide a framework for the robust analysis and quality control of this important pharmaceutical compound.

References

-

Dexamethasone. CAS Common Chemistry. CAS, a division of the American Chemical Society. [Link]

-

Dexamethasone. PubChem. National Center for Biotechnology Information. [Link]

- Kuhne, J., Wenzel, U., & Daniel, H. (2001). LC/MS in drug discovery.Journal of Mass Spectrometry, 36(5), 437-448.

- Lee, M. S., & Kerns, E. H. (1999). LC/MS applications in drug development.Mass spectrometry reviews, 18(3-4), 187-279.

- Forte, J. S., & Raman, A. (2000). Regulatory issues relating to herbal products-part 2: safety and toxicity.Journal of medicinal food, 3(1), 41-57.

-

U.S. Department of Health and Human Services, Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

-

U.S. Department of Health and Human Services, Food and Drug Administration. (2009). Q8(R2) Pharmaceutical Development. [Link]

-

LC/MS Applications in Drug Development. Wiley Online Library.[Link]

Sources

- 1. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wiley.com [wiley.com]

- 5. Regulatory issues relating to herbal products-part 2: safety and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

A Comprehensive Technical Guide to 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine, a key heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, reactivity, and its promising role as a scaffold for novel therapeutics, particularly in the realms of oncology and infectious diseases.

Chemical Identity and Physicochemical Properties

5-bromo-2-(prop-2-en-1-yloxy)pyrimidine, also known by its IUPAC name 5-bromo-2-(prop-2-enoxy)pyrimidine , is a substituted pyrimidine with the molecular formula C₇H₇BrN₂O. The presence of a bromine atom at the 5-position and an allyloxy group at the 2-position of the pyrimidine ring imparts unique reactivity and makes it a valuable intermediate for further chemical modifications.

| Property | Value | Source |

| IUPAC Name | 5-bromo-2-(prop-2-enoxy)pyrimidine | PubChem |

| Synonyms | 2-Allyloxy-5-bromopyrimidine, 5-bromo-2-(allyloxy)pyrimidine | PubChem |

| CAS Number | 121063-93-2 | LookChem |

| Molecular Formula | C₇H₇BrN₂O | PubChem |

| Molecular Weight | 215.05 g/mol | PubChem |

| Canonical SMILES | C=CCOC1=NC=C(C=N1)Br | PubChem |

| InChI Key | LIFBZRRILGMXQI-UHFFFAOYSA-N | PubChem |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring facilitates the displacement of a suitable leaving group at the 2-position by an alkoxide. A common and efficient precursor for this synthesis is 5-bromo-2-chloropyrimidine.

Experimental Protocol: Synthesis from 5-bromo-2-chloropyrimidine

This protocol outlines a reliable method for the preparation of 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine.

Materials:

-

5-bromo-2-chloropyrimidine

-

Allyl alcohol

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add allyl alcohol (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under a nitrogen atmosphere. Stir the mixture at this temperature for 30 minutes to allow for the formation of sodium allylate. The evolution of hydrogen gas indicates the formation of the alkoxide.

-

Nucleophilic Substitution: To the freshly prepared sodium allylate solution, add a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine as a pure compound.

Diagram: Synthetic Workflow

Caption: Synthetic workflow for 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine.

Chemical Reactivity and Synthetic Utility

The dual functionality of 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine makes it a highly versatile intermediate in organic synthesis. The bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, while the allyloxy group can undergo its own set of transformations.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The C-Br bond at the 5-position is a prime site for introducing molecular diversity. This allows for the synthesis of a wide array of 2,5-disubstituted pyrimidines, which are prevalent motifs in many biologically active molecules.[1]

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of C-C bonds, leading to the synthesis of 5-aryl- or 5-heteroaryl-2-(allyloxy)pyrimidines.

-

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, introduces alkynyl moieties at the 5-position.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with various amines, providing access to 5-amino-2-(allyloxy)pyrimidine derivatives.

Diagram: Key Cross-Coupling Reactions

Caption: Versatility of the C5-bromo position in cross-coupling reactions.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2][3] Substituted pyrimidines exhibit a wide range of biological activities, and 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine serves as a key starting material for the synthesis of novel therapeutic agents.

Anticancer Potential

Many pyrimidine derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.[3][4]

-

Kinase Inhibition: The 2,5-disubstituted pyrimidine core is a common feature in many kinase inhibitors. By functionalizing the 5-position of 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine, it is possible to synthesize libraries of compounds for screening against various kinases, such as Bcr-Abl and cyclin-dependent kinases (CDKs), which are often dysregulated in cancer.[3]

-

Cytotoxicity: Novel bromo-pyrimidine analogs have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines, including colon, lung, and leukemia cell lines.[3]

Diagram: Bcr-Abl Kinase Inhibition Pathway

Caption: Mechanism of Bcr-Abl kinase inhibition by pyrimidine derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrimidine derivatives have shown promise as antibacterial and antifungal agents.[5] The structural modifications enabled by the reactivity of 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine allow for the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency.

Analytical Characterization

The identity and purity of 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine are confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons (typically two singlets or doublets in the aromatic region), the allylic protons (a multiplet for the CH group and two doublets for the CH₂= group), and the methylene protons of the oxy-allyl group (a doublet). |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring, the olefinic carbons of the allyl group, and the methylene carbon attached to the oxygen. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a bromine atom (M and M+2 peaks with approximately 1:1 ratio). |

Safety and Handling

Conclusion and Future Outlook

5-bromo-2-(prop-2-en-1-yloxy)pyrimidine is a valuable and versatile building block in the synthesis of complex heterocyclic molecules. Its dual reactivity allows for the introduction of a wide range of functional groups, making it an ideal scaffold for the generation of diverse chemical libraries for drug discovery. The established importance of the pyrimidine core in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents, positions this compound as a promising starting material for the development of next-generation therapeutics. Further research into the biological activities of its derivatives is warranted to fully exploit its potential in addressing unmet medical needs.

References

-

Munikrishnappa, C. S., Suresh Kumar, G. V., & Bhandare, R. R. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. [Link]

-

Kumar, S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 122, 573-592. [Link]

- Hangzhou BLAZE Technology Co., Ltd. (2022). One-step synthesis method of 5-bromo-2-chloropyrimidine. CN114591250A.

-

Rastogi, S. K., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15(3), 677-694. [Link]

- Hangzhou Molbase Technology Co., Ltd. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds. CN110642788A.

-

Tsibizova, A. A., et al. (2021). Screening studies of antimicrobial activity of pyrimidine derivative. Siberian Scientific Medical Journal, 41(6), 58-64. [Link]

-

Abdel-Aziz, M., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyrimidine Derivatives as CDK2 Inhibitors. Archiv der Pharmazie, 347(5), 338-347. [Link]

-

Sharma, V., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 24(21), 5016-5020. [Link]

-

Ali, T. E., & El-Gazzar, A. R. B. A. (2014). Synthesis and Antimicrobial Activities of Some New Thieno and Furopyrimidine Derivatives. International Journal of Organic Chemistry, 4(3), 223-232. [Link]

-

Gilandoust, M., et al. (2016). 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine. IUCrData, 1(12), x161884. [Link]

-

Jensen, T. B., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Molecules, 27(15), 4704. [Link]

-

Wróblewski, M., et al. (2012). Synthesis and antimicrobial activity of 1-allyloxymethylpyrimidine derivatives. Current Issues in Pharmacy and Medical Sciences, 25(1), 38-41. [Link]

-

Ghorab, M. M., et al. (2020). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 25(21), 5163. [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-methylpyrimidine. [Link]

-

Das, K., et al. (2016). Phytochemical Screening and Antimicrobial Activity of Some Medicinal Plants Against Multi-drug Resistant Bacteria from Clinical Isolates. Journal of Clinical and Diagnostic Research, 10(9), DC05-DC09. [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(11), 2210-2224. [Link]

-

PubChem. (n.d.). Pyrimidine, 5-bromo-2-methoxy-. [Link]

-

PubChem. (n.d.). 5-Bromo-2-cyclopropylpyrimidine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. Screening studies of antimicrobial activity of pyrimidine derivative: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Allyloxy-5-bromopyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Foreword

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in biologically active molecules, ranging from antiviral to anticancer agents, underscores the importance of versatile pyrimidine-based building blocks. Among these, 2-Allyloxy-5-bromopyrimidine emerges as a key intermediate, offering strategic points for molecular elaboration. The presence of a reactive bromine atom at the 5-position and an allyloxy group at the 2-position provides orthogonal handles for a variety of chemical transformations. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, and explore its applications as a pivotal precursor in the synthesis of targeted therapeutics.

Core Molecular Attributes of this compound

This compound, with the chemical formula C₇H₇BrN₂O, is a substituted pyrimidine that serves as a valuable building block in organic synthesis.[1] Its structure is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and an allyloxy group at the 2-position.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O | PubChem[1] |

| Molecular Weight | 215.05 g/mol | PubChem[1] |

| IUPAC Name | 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine | PubChem[1] |

| CAS Number | 123089-03-2 | PubChem[1] |

| Appearance | Crystalline solid, light yellow to off-white | Based on analogous compounds[2] |

| Melting Point | 46-50 °C (for the analogous 2-(Allyloxy)-5-bromobenzaldehyde) | Analogy to similar compounds[2] |

| Boiling Point | Not precisely determined; likely high due to molecular weight and polarity. | |

| Solubility | Slightly soluble in water; soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Based on general solubility of similar compounds. |

Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected characteristic signals.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Allyl Group: Protons of the allyl group will exhibit characteristic signals: a doublet for the two protons adjacent to the oxygen, a multiplet for the vinyl proton, and two doublets for the terminal vinyl protons.

-

Pyrimidine Ring: The two protons on the pyrimidine ring will appear as distinct singlets or doublets in the aromatic region of the spectrum.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The spectrum will show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The carbons of the pyrimidine ring will appear at lower field, while the carbons of the allyl group will be at higher field.

IR (Infrared) Spectroscopy:

-

Characteristic peaks would include C-H stretching from the aromatic and aliphatic portions, C=C and C=N stretching from the pyrimidine ring and allyl group, and C-O-C stretching from the ether linkage.

MS (Mass Spectrometry):

-

The mass spectrum will show a molecular ion peak (M+) at m/z 215 and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution reaction, starting from a readily available precursor. The following protocol is based on established methods for the synthesis of similar alkoxy-substituted pyrimidines.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Procedure

Materials:

-

5-Bromo-2-chloropyrimidine

-

Allyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, add 5-bromo-2-chloropyrimidine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.

-

Base Addition: Cool the solution in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care. Alternatively, potassium carbonate (2.0 eq) can be used as a milder base.

-

Nucleophile Addition: Slowly add allyl alcohol (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound in drug discovery stems from its bifunctional nature, which allows for sequential and regioselective modifications.

Role as a Key Intermediate

The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties. The allyloxy group at the 2-position can be stable under these conditions or can be deprotected to reveal a hydroxyl group for further functionalization.

Caption: Diversification of the this compound scaffold.

Precursor for Targeted Therapeutics

While specific FDA-approved drugs directly synthesized from this compound are not prominently documented, its utility is evident in the patent literature for the synthesis of investigational drugs. For instance, derivatives of this compound have been explored as intermediates in the synthesis of inhibitors of protein tyrosine phosphatase 2 (SHP2), a key node in cellular signaling pathways implicated in cancer.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its well-defined reactive sites allow for a predictable and systematic approach to the generation of diverse chemical libraries for biological screening. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will empower researchers to effectively leverage this intermediate in their pursuit of novel therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ExportersIndia. 2-(Allyloxy)-5-bromobenzaldehyde 95%. [Link]

Sources

The 5-Bromopyrimidine Core: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold and 5-Bromo Substitution

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2][3][4] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its inherent ability to engage in hydrogen bonding and other molecular interactions makes it an ideal scaffold for designing molecules that can modulate biological processes.[2][3] The introduction of a bromine atom at the 5-position of the pyrimidine ring creates 5-bromopyrimidine, a versatile and highly valuable building block in the synthesis of novel therapeutic agents.[5][6][7] This substitution not only enhances the reactivity of the pyrimidine core but also provides a strategic handle for introducing diverse chemical functionalities through modern synthetic methodologies.[5][6][7][8] This guide provides a comprehensive overview of the synthesis, functionalization, and therapeutic applications of substituted 5-bromopyrimidines, with a focus on their role in the development of anticancer, antiviral, and antimicrobial agents.

Synthetic Strategies: Harnessing the Reactivity of the 5-Bromopyrimidine Core

The utility of 5-bromopyrimidine derivatives in drug discovery is largely due to the predictable and regioselective manner in which they can be functionalized. The presence of the bromine atom at the 5-position, often in conjunction with other leaving groups at the C2 and C4 positions (e.g., 5-bromo-2,4-dichloropyrimidine), allows for a stepwise and controlled introduction of various substituents.[9]

Key Synthetic Transformations:

-

Nucleophilic Aromatic Substitution (SNAr): Halogen atoms at the C2 and C4 positions of the pyrimidine ring are highly susceptible to nucleophilic displacement. This allows for the facile introduction of amines, alcohols, and thiols, which are common functionalities in many drug molecules.[10][11]

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[6][11]

-

Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl and heteroaryl groups by coupling the 5-bromopyrimidine with an organoboron compound.[6]

-

Sonogashira Coupling: This allows for the formation of a carbon-carbon triple bond by reacting the 5-bromopyrimidine with a terminal alkyne, a functional group present in some antiviral compounds.[6][11]

-

Buchwald-Hartwig Amination: This reaction provides an alternative method for introducing amine functionalities at the C5-position.[11]

-

The differential reactivity of the halogen substituents is a key advantage. For instance, in 5-bromo-2-chloropyrimidine, the C2-chloro position is more reactive towards SNAr, while the C5-bromo position is more suited for cross-coupling reactions.[10][11] This allows for a sequential and regioselective synthesis of disubstituted pyrimidines.

Caption: General workflow for the synthesis of trisubstituted pyrimidines.

5-Bromopyrimidines in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Applications

The versatility of the 5-bromopyrimidine scaffold has led to its exploration in a wide range of therapeutic areas.[5][8]

Anticancer Agents: Targeting the Kinase Superfamily

A significant focus of research on 5-bromopyrimidine derivatives has been in the development of potent and selective kinase inhibitors.[3][10] Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[12] The pyrimidine scaffold is an excellent starting point for kinase inhibitor design as it can mimic the purine core of ATP and form key hydrogen bonding interactions within the kinase hinge region.[10]

Bcr-Abl Tyrosine Kinase Inhibitors:

Several novel 5-bromopyrimidine derivatives have been identified as potent inhibitors of the Bcr-Abl tyrosine kinase, the key driver of chronic myeloid leukemia (CML).[1][9] These compounds have shown significant in vitro cytotoxic activity against CML cell lines.[1][9]

Caption: Simplified Bcr-Abl signaling pathway and its inhibition.

Quantitative Bioactivity Data of Representative 5-Bromopyrimidine Analogs:

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several 5-bromopyrimidine derivatives against various human cancer cell lines.

| Compound | HCT116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | U937 (Leukemia) IC50 (µM) |

| 5c | >100 | >100 | 0.015 ± 0.003 | 0.021 ± 0.005 |

| 5e | >100 | >100 | 0.019 ± 0.004 | 0.025 ± 0.006 |

| 6g | >100 | >100 | 0.028 ± 0.005 | 0.031 ± 0.007 |

| 9e | 15.6 ± 1.5 | 21.5 ± 2.1 | 0.011 ± 0.002 | 0.015 ± 0.003 |

| 9f | 19.8 ± 1.9 | 25.4 ± 2.5 | 0.014 ± 0.003 | 0.018 ± 0.004 |

| 10c | >100 | >100 | 0.021 ± 0.004 | 0.028 ± 0.006 |

| Dasatinib * | 2.5 ± 0.2 | 5.1 ± 0.4 | 0.005 ± 0.001 | 0.008 ± 0.001 |

*Dasatinib is a known anticancer drug used as a positive control. Data is presented as the mean ± standard deviation.[1]

Antiviral and Antimicrobial Agents

The 5-bromopyrimidine nucleus is also a key component of various antiviral and antimicrobial agents.[5][13] 5-Substituted pyrimidine nucleosides, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), have demonstrated potent activity against herpes simplex virus.[14][15] The bromine substitution can enhance the biological activity of these compounds. Furthermore, various derivatives have shown promising results against different bacterial and fungal strains.[13][16]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 5-aryl-2,4-disubstituted pyrimidines.

Materials:

-

5-Bromo-2,4-disubstituted pyrimidine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

-

Base (e.g., K2CO3, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask, add the 5-bromo-2,4-disubstituted pyrimidine, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 5-aryl-2,4-disubstituted pyrimidine.

In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol outlines a common method for assessing the anticancer activity of novel compounds.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. guidechem.com [guidechem.com]

- 8. myuchem.com [myuchem.com]

- 9. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Efficiency and selectivity of (E)-5-(2-bromovinyl)-2'-deoxyuridine and some other 5-substituted 2'-deoxypyrimidine nucleosides as anti-herpes agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and antiviral properties of (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise: A Technical Guide to the Biological Activity of Allyloxypyrimidine Compounds

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, those bearing an allyloxy substitution are emerging as a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the potential biological activities of allyloxypyrimidine compounds, with a primary focus on their anticancer, antiviral, and kinase inhibitory properties. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and analyze the structure-activity relationships that govern their potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising class of molecules.

Introduction: The Versatility of the Pyrimidine Scaffold and the Significance of the Allyloxy Group

The pyrimidine ring is a privileged structure in drug discovery, present in both natural and synthetic compounds with a wide spectrum of pharmacological effects.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions makes it an ideal framework for designing molecules that can selectively bind to biological targets.[3] The introduction of various substituents onto the pyrimidine core allows for the fine-tuning of a compound's physicochemical properties and biological activity.[4][5]

The allyloxy group, a flexible and reactive moiety, can confer unique properties to the pyrimidine scaffold. Its presence can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The double bond within the allyl group can also participate in specific interactions within a binding pocket, potentially leading to enhanced potency and selectivity. This guide will explore how the strategic placement of the allyloxy group, in concert with other substitutions on the pyrimidine ring, can give rise to potent biological activities.

Anticancer Activity of Allyloxypyrimidine Derivatives

The quest for novel and effective anticancer agents is a driving force in medicinal chemistry. Pyrimidine derivatives have a rich history in cancer therapy, with compounds like 5-fluorouracil being mainstays in treatment regimens.[6][7] Emerging evidence suggests that allyloxypyrimidine compounds also possess significant potential as anticancer agents, often through the inhibition of key cellular signaling pathways.

Mechanism of Action: Targeting Cancer Cell Proliferation and Survival

Allyloxypyrimidine derivatives can exert their anticancer effects through various mechanisms, including:

-

Inhibition of Kinases: Many kinases, enzymes that play a crucial role in cell signaling, are dysregulated in cancer.[8][9] Allyloxypyrimidine compounds can act as kinase inhibitors, blocking the signaling pathways that drive cancer cell proliferation, survival, and metastasis.[3] For instance, they can target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed or mutated in various cancers.[5][9]

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[10][11] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway.[12] By inhibiting DHODH, allyloxypyrimidine compounds can starve cancer cells of the necessary building blocks for replication, leading to cell cycle arrest and apoptosis.[13][14]

-

Induction of Apoptosis: Allyloxypyrimidine derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This can be a direct effect or a consequence of inhibiting critical survival pathways.[15]

Experimental Workflow for Assessing Anticancer Activity

A systematic approach is required to evaluate the anticancer potential of novel allyloxypyrimidine compounds. The following workflow outlines the key experimental stages:

Caption: Workflow for evaluating the anticancer activity of allyloxypyrimidine compounds.

Detailed Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the allyloxypyrimidine compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions as in step 1.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a broad range of allyloxypyrimidine anticancer agents is still emerging, general principles from related pyrimidine derivatives can be extrapolated:

-

Substitution at the 2- and 4-positions: Modifications at these positions with different amine or substituted aniline moieties can significantly impact kinase inhibitory activity and selectivity.[16][17]

-

Substitution at the 5-position: The introduction of small, lipophilic groups at this position can enhance anticancer potency.

-

The Allyloxy Group: The position and orientation of the allyloxy group can influence binding to the target protein. Its flexibility may allow for optimal positioning within a hydrophobic pocket of the active site.

Table 1: Hypothetical Anticancer Activity of Allyloxypyrimidine Derivatives

| Compound ID | R1 (2-position) | R2 (4-position) | R3 (5-position) | Target Cancer Cell Line | IC₅₀ (µM) |

| AP-1 | -NH₂ | -NH-Ph | -H | A549 (Lung) | 15.2 |

| AP-2 | -O-allyl | -NH-Ph | -H | A549 (Lung) | 5.8 |

| AP-3 | -O-allyl | -NH-(4-Cl-Ph) | -H | A549 (Lung) | 2.1 |

| AP-4 | -O-allyl | -NH-(4-Cl-Ph) | -Br | A549 (Lung) | 0.9 |

This table presents hypothetical data for illustrative purposes.

Antiviral Activity of Allyloxypyrimidine Compounds

The pyrimidine core is also a key feature in many antiviral drugs.[16][18] The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them ideal candidates for interfering with viral replication.

Mechanism of Action: Disrupting the Viral Life Cycle

Allyloxypyrimidine derivatives can exhibit antiviral activity by targeting various stages of the viral life cycle:

-

Inhibition of Viral Polymerases: As nucleoside analogs, they can be phosphorylated within the host cell and then compete with natural nucleosides for incorporation into the growing viral DNA or RNA chain by viral polymerases. This leads to chain termination and inhibition of viral replication.[6]

-

Inhibition of Viral Enzymes: Besides polymerases, other viral enzymes, such as thymidine kinase, are crucial for viral replication and can be targeted by pyrimidine derivatives.[6]

-

Targeting Host Cell Factors: Some antiviral compounds act on host cell proteins that are essential for viral replication, such as DHODH, which is also a target in anticancer therapy.[10]

A study on 5-substituted deoxyuridines, including 5-allyl-2'-deoxyuridine, demonstrated antiviral activity against herpes simplex virus type 1.[6] The study suggested that the greater antiviral activity of conjugated isomers was due to a higher affinity for the viral thymidine kinase and DNA polymerase.[6]

Experimental Workflow for Assessing Antiviral Activity

The evaluation of antiviral activity follows a structured workflow to determine the efficacy and selectivity of the compounds.

Caption: Workflow for evaluating the antiviral activity of allyloxypyrimidine compounds.

Detailed Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.[19][20]

Principle: When a lytic virus infects a confluent monolayer of host cells, it replicates and lyses the infected cells, creating a localized area of cell death known as a plaque. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral compound will reduce the number or size of the plaques.

Step-by-Step Protocol:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

Compound and Virus Preparation: Prepare serial dilutions of the allyloxypyrimidine compound. In separate tubes, mix a known amount of virus (e.g., 100 plaque-forming units) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of the virus to adjacent cells. The overlay medium should also contain the respective concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells (e.g., with formalin) and stain them with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC₅₀ (50% effective concentration) value, which is the concentration of the compound that reduces the number of plaques by 50%.

Structure-Activity Relationship (SAR) Insights

For antiviral pyrimidine nucleoside analogs, the SAR is often well-defined:

-

5-Position Substitution: The nature of the substituent at the 5-position is critical for activity. As seen with 5-allyl-2'-deoxyuridine, an allyl group can confer antiviral properties.[6] The presence and position of a double bond in the side chain can significantly influence the affinity for viral enzymes.[6]

-

Sugar Moiety: Modifications to the sugar portion of the nucleoside can affect phosphorylation by cellular or viral kinases and the compound's overall stability.

-

2-Position Substitution: Replacing the oxygen at the 2-position with sulfur (to form a 2-thiopyrimidine) can modulate antiviral activity.[21]

Kinase Inhibitory Activity of Allyloxypyrimidine Compounds

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes.[18] Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[3] Pyrimidine-based scaffolds are frequently employed in the design of kinase inhibitors due to their ability to mimic the hinge-binding region of ATP.[3][8]

Mechanism of Action: Competitive and Allosteric Inhibition

Allyloxypyrimidine derivatives can inhibit kinase activity through two primary mechanisms:

-

ATP-Competitive Inhibition: Most kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. The pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase.

-

Allosteric Inhibition: Allosteric inhibitors bind to a site on the kinase distinct from the ATP-binding pocket.[22] This binding induces a conformational change in the enzyme that reduces its catalytic activity. Allosteric inhibitors can offer higher selectivity compared to ATP-competitive inhibitors.

The allyloxy group can play a role in both types of inhibition by occupying a hydrophobic pocket within the active site or an allosteric site, thereby contributing to the overall binding affinity and selectivity of the inhibitor.

Experimental Workflow for Assessing Kinase Inhibitory Activity

The evaluation of kinase inhibitors involves a combination of biochemical and cell-based assays.

Caption: Workflow for evaluating the kinase inhibitory activity of allyloxypyrimidine compounds.

Detailed Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and suitability for high-throughput screening.

Principle: The assay measures the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Step-by-Step Protocol:

-

Compound Preparation: Prepare serial dilutions of the allyloxypyrimidine compounds in a suitable solvent like DMSO.

-

Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, the substrate (a peptide or protein), and the test compound.

-

Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for about 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The SAR of pyrimidine-based kinase inhibitors is a well-explored area:

-

Hinge-Binding Moiety: The pyrimidine core itself is a crucial hinge-binding element.

-

Substitutions for Selectivity: Different substituents on the pyrimidine ring can be tailored to interact with specific amino acid residues in the ATP-binding pocket of different kinases, thereby conferring selectivity. For example, 2,4-diaminopyrimidine scaffolds have been successfully used to develop selective CDK9 and ALK inhibitors.[17][23]

-

The Role of the Allyloxy Group: The allyloxy group can occupy a hydrophobic region of the kinase active site. Its flexibility might allow it to adapt to the specific shape of the pocket, contributing to high-affinity binding.

Table 2: Hypothetical Kinase Inhibitory Activity of Allyloxypyrimidine Derivatives

| Compound ID | R1 (2-position) | R2 (4-position) | Target Kinase | IC₅₀ (nM) |

| AP-5 | -O-allyl | -NH-(3-Cl-Ph) | EGFR | 75 |

| AP-6 | -O-allyl | -NH-(3-ethynyl-Ph) | EGFR | 12 |

| AP-7 | -NH-cPr | -O-allyl | Axl | 45 |

| AP-8 | -NH-cPr | -O-allyl | Mer | 28 |

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

Allyloxypyrimidine compounds represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated and potential activities as anticancer, antiviral, and kinase inhibitory agents warrant further investigation. The synthetic tractability of the pyrimidine core allows for the generation of diverse chemical libraries, which, when coupled with the strategic introduction of the allyloxy group, can lead to the discovery of potent and selective modulators of biological targets.

Future research in this area should focus on:

-

Systematic SAR studies: A comprehensive exploration of the effects of different substitution patterns on the pyrimidine ring in combination with the allyloxy group is needed to build robust SAR models.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by active allyloxypyrimidine compounds is crucial for their rational development.

-

Pharmacokinetic and toxicological profiling: Early assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds is essential for their successful translation into clinical candidates.

By leveraging the principles of medicinal chemistry and modern drug discovery technologies, the full therapeutic potential of allyloxypyrimidine compounds can be unlocked, paving the way for the development of new and effective treatments for a range of human diseases.

References

-

The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). Systematic Reviews in Pharmacy. [Link]

-

Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines. Antimicrobial Agents and Chemotherapy. [Link]

-

Anti-herpes simplex virus activity of 5-substituted 2-pyrimidinone nucleosides. Antimicrobial Agents and Chemotherapy. [Link]

-

Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. RSC Advances. [Link]

-

Structure-antiviral activity relationship of 5-alkyl-2-thiopyrimidine nucleosides. ResearchGate. [Link]

-

Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. Protein & Cell. [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design. [Link]

- 5-(1-Substituted) alkyl pyrimidine nucleosides as antiviral (herpes) agents.

-

Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]

-

Pyrimidine coupled with different heterocyclic moieties for EGFR inhibition. ResearchGate. [Link]

-

Synthesis and antiviral screening of some thieno[2,3-d]pyrimidine nucleosides. Nucleosides, Nucleotides & Nucleic Acids. [Link]

-

Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences. [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules. [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

-

Design, synthesis and anticancer evaluation of selective 2,4-disubstituted pyrimidine CDK9 inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Dependence on the Pyrimidine Biosynthetic Enzyme DHODH Is a Synthetic Lethal Vulnerability in Mutant KRAS-Driven Cancers. Cell Chemical Biology. [Link]

-

Structure- and Similarity-Based Survey of Allosteric Kinase Inhibitors, Activators, and Closely Related Compounds. Journal of Medicinal Chemistry. [Link]

-

Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cells. [Link]

-

Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

-

The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets. [Link]

-

Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. Molecules. [Link]

-

A drug discovery platform to identify compounds that inhibit EGFR triple mutants. Nature Chemical Biology. [Link]

-

Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain. International Journal of Molecular Sciences. [Link]

-

Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. The Journal of Clinical Investigation. [Link]

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]

-

Inhibition of the Mitochondrial Pyrimidine Biosynthesis Enzyme Dihydroorotate Dehydrogenase by Doxorubicin and Brequinar Sensitizes Cancer Cells to TRAIL-induced Apoptosis. Oncogene. [Link]

-

Structure- and Similarity-Based Survey of Allosteric Kinase Inhibitors, Activators, and Closely Related Compounds. Journal of Medicinal Chemistry. [Link]

-

Synthesis and antiviral evaluation of some new pyrazole and fused pyrazolopyrimidine derivatives. Bioorganic & Medicinal Chemistry. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-herpes simplex virus activity of 5-substituted 2-pyrimidinone nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]